

Application Notes and Protocols for Oral Gavage Administration of Ilginatinib (NS-018)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilginatinib (NS-018) is a potent and selective, orally bioavailable small-molecule inhibitor of Janus kinase 2 (JAK2).[1][2] It functions by competing with ATP for binding to JAK2 and its mutated form, JAK2V617F, which are implicated in the pathogenesis of myeloproliferative neoplasms (MPNs).[2][3] This inhibition disrupts the downstream JAK/STAT signaling pathway, leading to the suppression of STAT3 phosphorylation and ultimately inducing apoptosis in tumor cells.[2] Ilginatinib exhibits significant selectivity for JAK2 over other JAK family members, including JAK1, JAK3, and TYK2, and also shows inhibitory activity against Srcfamily kinases.[1] Preclinical studies in mouse models of myelofibrosis have demonstrated that oral administration of Ilginatinib can prolong survival, reduce splenomegaly, and decrease leukocytosis.[1][3][4]

These application notes provide detailed protocols for the preparation and oral gavage administration of **Ilginatinib** in a research setting, along with a summary of its biological activity and relevant data from preclinical studies.

Mechanism of Action: The JAK/STAT Signaling Pathway

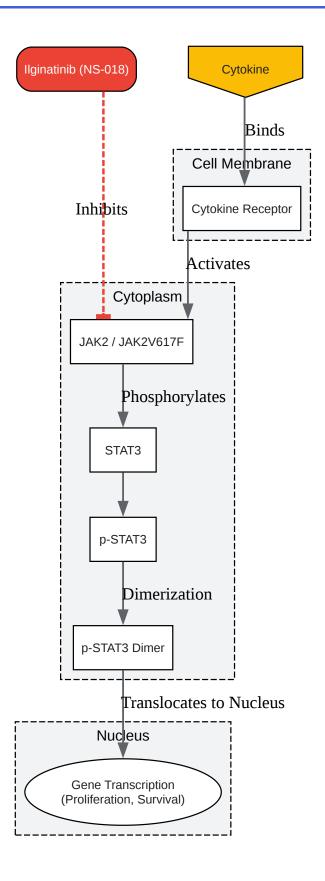


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Ilginatinib targets the JAK/STAT signaling pathway, a critical regulator of hematopoiesis and immune function. In many myeloproliferative neoplasms, a mutation in the JAK2 gene (JAK2V617F) leads to constitutive activation of the pathway, driving uncontrolled cell growth and proliferation. **Ilginatinib** selectively inhibits this aberrant signaling.





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Caption: Ilginatinib inhibits the JAK/STAT signaling pathway.



Quantitative Data Summary

The following tables summarize the in vitro potency and preclinical efficacy of **Ilginatinib**.

Table 1: In Vitro Inhibitory Activity of Ilginatinib

Target Kinase	IC50 (nM)	Selectivity vs. JAK2
JAK2	0.72	-
JAK1	33	46-fold
JAK3	39	54-fold
TYK2	22	31-fold

Data sourced from MedchemExpress.[1]

Table 2: Preclinical Efficacy of Ilginatinib in a JAK2V617F Mouse Model

Dose (mg/kg, p.o.)	Dosing Regimen	Key Outcomes
12.5, 25, 50, 100	Twice daily	Potently prolongs survival and reduces splenomegaly in a Ba/F3-JAK2V617F disease model.[1]
25, 50	Twice daily	Significantly reduces leukocytosis, hepatosplenomegaly, and extramedullary hematopoiesis; improves nutritional status and prolongs survival in JAK2V617F transgenic mice. [1][4]

p.o. = per os (by mouth/oral gavage)

Table 3: Pharmacokinetic Parameters of Ilginatinib (Clinical Data)



Parameter	Value (in Humans)
Time to Peak Plasma Concentration (Tmax)	1–2 hours
Accumulation with Multiple Dosing	No accumulation observed

Note: Specific preclinical pharmacokinetic data (Cmax, Tmax, AUC, half-life) from oral gavage studies in mice are not readily available in published literature. The human clinical data from a Phase I study is provided for reference.[2][5]

Experimental Protocols

Protocol 1: Preparation of Ilginatinib for Oral Gavage

This protocol describes two common formulations for administering **Ilginatinib** via oral gavage in mice.

Formulation A: Suspension in Methylcellulose

A simple suspension is often suitable for many preclinical studies.

- Materials:
 - Ilginatinib (NS-018) powder
 - o 0.5% (w/v) Methylcellulose in sterile water
 - Sterile microcentrifuge tubes
 - Vortex mixer
 - Analytical balance
- Procedure:
 - Calculate the required amount of **Ilginatinib** powder based on the desired dose (e.g., 50 mg/kg) and the number and weight of the animals. Assume a dosing volume of 10 mL/kg.



- Weigh the **Ilginatinib** powder accurately and place it in a sterile microcentrifuge tube.
- Add the calculated volume of 0.5% methylcellulose solution to the tube.
- Vortex the mixture vigorously for 5-10 minutes to ensure a uniform suspension.
- Visually inspect for homogeneity. Continue to vortex briefly before each administration to maintain suspension.

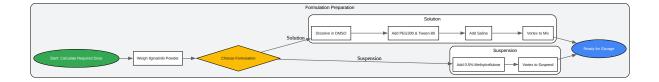
Formulation B: Solubilized Formulation

For compounds with poor aqueous solubility, a solubilizing vehicle may be necessary.

- Materials:
 - Ilginatinib (NS-018) powder
 - Dimethyl sulfoxide (DMSO)
 - PEG300 (Polyethylene glycol 300)
 - Tween-80
 - Sterile Saline (0.9% NaCl)
 - Sterile microcentrifuge tubes
 - Vortex mixer
- Procedure:
 - Prepare a stock solution of Ilginatinib in DMSO (e.g., 25 mg/mL).
 - \circ For a 1 mL final working solution, add 100 μ L of the DMSO stock solution to 400 μ L of PEG300 in a sterile tube.
 - Mix thoroughly by vortexing until the solution is clear.
 - Add 50 μL of Tween-80 to the mixture and vortex again until clear.



- Add 450 μL of sterile saline to bring the final volume to 1 mL. Mix thoroughly.
- This protocol yields a clear solution of ≥ 2.5 mg/mL.[1] The final concentration should be calculated based on the desired dosage and administration volume.



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Caption: Workflow for preparing **Ilginatinib** formulations.

Protocol 2: Oral Gavage Administration in Mice

This protocol provides a standardized method for administering the prepared **Ilginatinib** formulation to mice. Proper training and technique are essential to minimize stress and prevent injury to the animal.

- Materials:
 - Prepared Ilginatinib formulation
 - Appropriately sized oral gavage needle (feeding needle), typically 18-20 gauge for adult mice, with a rounded or ball tip.[6]
 - 1 mL syringe
 - Animal scale



Procedure:

Preparation:

- Weigh the mouse to determine the precise dosing volume (typically not exceeding 10 mL/kg).[7][8]
- Measure the gavage needle externally from the tip of the mouse's nose to the last rib to determine the maximum safe insertion depth. Mark this depth on the needle.[7]
- Draw the calculated volume of the **Ilginatinib** formulation into the syringe and securely attach the gavage needle.

Animal Restraint:

• Firmly restrain the mouse by scruffing the loose skin over the neck and shoulders. The head should be immobilized, and the body and head should form a straight, vertical line to facilitate passage into the esophagus.[8][9]

Needle Insertion:

- Gently insert the gavage needle into the mouth, slightly to one side of the incisors, and advance it along the roof of the mouth towards the pharynx.[7]
- The mouse should swallow as the needle enters the esophagus. The needle should pass smoothly with minimal resistance. Do not force the needle. If resistance is met, withdraw and re-attempt.[7][9]
- Advance the needle to the pre-measured depth.

Substance Administration:

- Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to administer the substance.
- Administer the full dose before gently withdrawing the needle along the same path of insertion.[8]

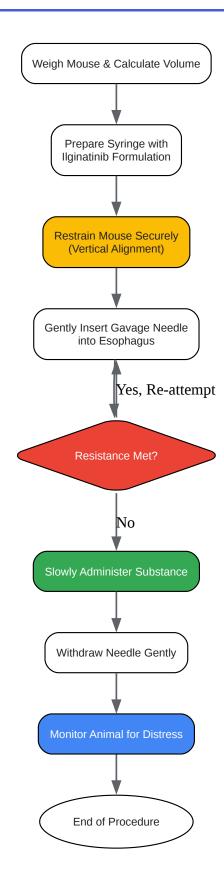
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- Post-Procedure Monitoring:
 - Return the mouse to its cage and monitor for 5-10 minutes for any signs of respiratory distress (e.g., gasping, cyanosis), which could indicate accidental administration into the trachea.[6][10]
 - Continue to monitor the animal according to the experimental plan.





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Caption: Step-by-step oral gavage procedure in mice.



Safety Precautions

- Follow all institutional guidelines for animal handling and care (IACUC).
- Oral gavage should only be performed by trained personnel to prevent esophageal or gastric perforation and aspiration pneumonia.
- Wear appropriate personal protective equipment (PPE), including gloves and a lab coat, when handling **Ilginatinib** and administering it to animals.
- Consult the Safety Data Sheet (SDS) for Ilginatinib for specific handling and disposal instructions.

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